molecular formula C9H8N2O B15134718 4-amino-4aH-quinolin-2-one

4-amino-4aH-quinolin-2-one

Cat. No.: B15134718
M. Wt: 160.17 g/mol
InChI Key: QOODUYQOTWLDOZ-UHFFFAOYSA-N
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Description

4-amino-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinolin-2-one family This compound is characterized by its unique structure, which includes an amino group at the 4-position and a lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4aH-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of o-alkenylanilines using a substoichiometric amount of copper(II) acetate and air as the terminal oxidant, with palladium(II) acetate as a catalyst and carbon monoxide as the carbonyl source . This method provides a practical and efficient route to obtain quinolin-2-one derivatives under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of scalable and cost-effective methods. One such method includes the direct carbonylation of o-alkenylanilines with carbon monoxide, which is beneficial for large-scale production due to its efficiency and practicality .

Chemical Reactions Analysis

Types of Reactions

4-amino-4aH-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinolin-2,4-dione derivatives, hydroquinoline derivatives, and various substituted quinolin-2-one derivatives .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-amino-4aH-quinolin-2-one

InChI

InChI=1S/C9H8N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-6H,10H2

InChI Key

QOODUYQOTWLDOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)C=C2N)C=C1

Origin of Product

United States

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